molecular formula C8H16O4V B12657855 (2-Ethylhexenoato-O)dioxovanadium CAS No. 94232-42-5

(2-Ethylhexenoato-O)dioxovanadium

Cat. No.: B12657855
CAS No.: 94232-42-5
M. Wt: 227.15 g/mol
InChI Key: ZJMYEQRQCZIHEH-UHFFFAOYSA-N
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Description

(2-Ethylhexenoato-O)dioxovanadium (CAS 94232-42-5) is an organovanadium compound with the molecular formula C 8 H 16 O 4 V and a molecular weight of 227.152 g/mol . It features a vanadium center coordinated by both an oxo and a 2-ethylhexenoato ligand, a structure of significant interest in the field of vanadium chemistry and biochemistry . Vanadium compounds, particularly those with organic ligands, are extensively investigated for their insulin-mimetic properties and their potential application in metabolic research . These compounds are known to dynamically modulate key cellular signaling pathways, such as the phosphorylation of protein kinase B (Akt), and can inhibit protein tyrosine phosphatases (PTPases) like PTP1B . This mechanism can lead to prolonged activation of the insulin receptor and downstream targets, positioning them as valuable tools for studying glucose metabolism and diabetes . Beyond biochemical research, vanadium-based complexes are also utilized as catalysts in various organic transformations, including selective oxidation and epoxidation reactions . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

CAS No.

94232-42-5

Molecular Formula

C8H16O4V

Molecular Weight

227.15 g/mol

IUPAC Name

dioxovanadium;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.2O.V/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;;

InChI Key

ZJMYEQRQCZIHEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.O=[V]=O

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethylhexenoato O Dioxovanadium

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Determination of Coordination Geometry and Bond Parameters

Without experimental crystallographic data, a definitive determination of the coordination geometry and precise bond parameters for (2-Ethylhexenoato-O)dioxovanadium is not possible. While theoretical modeling could provide estimates, these would lack the empirical validation required for a rigorous scientific report.

Analysis of Intermolecular Interactions and Crystal Packing

Similarly, an analysis of the supramolecular architecture, including hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing, is contingent on the availability of single-crystal X-ray diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For (2-Ethylhexenoato-O)dioxovanadium, a complete NMR characterization would provide invaluable information.

¹H, ¹³C, and ⁵¹V NMR Applications for Ligand and Metal Environment Probes

While the synthesis of (2-Ethylhexenoato-O)dioxovanadium is known, detailed and assigned ¹H, ¹³C, and, crucially, ⁵¹V NMR spectra have not been published. Such data would confirm the coordination of the 2-ethylhexenoate ligand and provide direct insight into the electronic environment of the vanadium center.

Dynamic NMR Studies for Exchange Processes

There is no information available on dynamic NMR (DNMR) studies of (2-Ethylhexenoato-O)dioxovanadium. Such studies could reveal information about ligand exchange processes or other dynamic equilibria in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium Redox State Analysis

EPR spectroscopy is a key technique for studying paramagnetic species. As (2-Ethylhexenoato-O)dioxovanadium contains Vanadium(V), which is a d⁰ ion and therefore EPR silent, this technique would not be applicable for the characterization of this specific compound. EPR would be relevant for related Vanadium(IV) (vanadyl) complexes.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Coordination Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the coordination environment of the vanadium center in (2-Ethylhexenoato-O)dioxovanadium. The analysis of vibrational spectra provides direct evidence for the presence of the dioxovanadium(V) core and the coordination mode of the 2-ethylhexenoate ligand.

The key feature in the vibrational spectra of dioxovanadium(V) complexes is the presence of strong bands corresponding to the symmetric and asymmetric stretching vibrations of the cis-VO₂⁺ moiety. nih.gov For (2-Ethylhexenoato-O)dioxovanadium, these are typically observed in the 900-1000 cm⁻¹ region. The presence of two distinct V=O stretching bands confirms the bent, or cis, configuration of the O=V=O group, a common structural motif for d⁰ vanadium(V) complexes.

The coordination of the 2-ethylhexenoate ligand to the vanadium center is confirmed by analyzing the vibrational modes of the carboxylate group. In the free 2-ethylhexanoic acid, the C=O stretch appears around 1700-1725 cm⁻¹. Upon coordination to a metal, this band is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The energy difference (Δν) between these two bands (Δν = νₐₛ - νₛ) is a critical diagnostic tool for determining the coordination mode of the carboxylate ligand (monodentate, bidentate chelation, or bidentate bridging). For (2-Ethylhexenoato-O)dioxovanadium, a bidentate chelation mode is often expected, which would result in a smaller Δν value compared to a monodentate coordination.

Additionally, new bands corresponding to V-O stretching vibrations appear in the lower frequency region (typically 400-600 cm⁻¹), further confirming the formation of the complex. The characteristic C-H stretching and bending vibrations of the ethyl and hexyl groups of the ligand are also observable in the spectra. ontosight.ai

Table 1: Typical Vibrational Frequencies for (2-Ethylhexenoato-O)dioxovanadium

Vibrational Mode Typical Frequency Range (cm⁻¹) Assignment
ν(C-H) 2850-3000 Aliphatic C-H stretching
νₐₛ(COO⁻) 1540-1650 Asymmetric stretching of coordinated carboxylate
νₛ(COO⁻) 1400-1450 Symmetric stretching of coordinated carboxylate
νₐₛ(O=V=O) 940-980 Asymmetric stretching of cis-VO₂⁺
νₛ(O=V=O) 900-940 Symmetric stretching of cis-VO₂⁺

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful technique to confirm the molecular weight and probe the stability and fragmentation pathways of (2-Ethylhexenoato-O)dioxovanadium. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak can be observed, confirming the integrity of the complex in solution. acs.org

The fragmentation of organovanadium complexes under mass spectrometric conditions often proceeds through predictable pathways. nih.gov For (2-Ethylhexenoato-O)dioxovanadium, the primary fragmentation would likely involve the loss of the 2-ethylhexenoate ligand, resulting in a fragment corresponding to the [VO₂]⁺ cation.

Further fragmentation can occur within the ligand itself. Common fragmentation patterns for alkyl carboxylates include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.orgyoutube.com These processes would lead to a series of smaller fragment ions. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments, enabling unambiguous confirmation of their elemental composition. Tandem MS (MS/MS) experiments, where a specific parent ion is isolated and further fragmented, can provide detailed insights into the bonding and structure of the complex. acs.org

Table 2: Plausible Mass Spectrometry Fragments for (2-Ethylhexenoato-O)dioxovanadium

m/z (mass-to-charge ratio) Proposed Fragment Fragmentation Pathway
227 [VO₂(C₈H₁₅O₂)]⁺ Molecular Ion (M⁺)
143 [C₈H₁₅O₂]⁻ 2-ethylhexenoate ligand anion
83 [VO₂]⁺ Loss of the 2-ethylhexenoate ligand
57 [C₄H₉]⁺ Fragmentation of the alkyl chain (e.g., butyl cation)

Note: The m/z values are based on the most common isotopes (¹²C, ¹H, ¹⁶O, ⁵¹V) and represent simplified fragmentation pathways.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a highly effective method for probing the local electronic structure and formally assigning the oxidation state of the vanadium center. The Vanadium K-edge X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to these properties. pyrometallurgy.co.za

For (2-Ethylhexenoato-O)dioxovanadium, the vanadium atom is in a formal +5 oxidation state. wikipedia.orgsolubilityofthings.comchemguide.co.uk This is clearly reflected in the V K-edge XANES spectrum. The energy of the main absorption edge is diagnostic of the oxidation state, with higher oxidation states resulting in a shift to higher energies. pyrometallurgy.co.za

A key feature in the XANES spectra of non-centrosymmetric vanadium(V) compounds, such as those with a dioxo core, is a distinct pre-edge peak. dtic.mil This peak arises from the formally dipole-forbidden 1s → 3d electronic transition, which gains intensity through V 3d-4p orbital mixing, a phenomenon allowed in non-centrosymmetric coordination geometries. The intensity and energy of this pre-edge feature are characteristic of the coordination environment and the d⁰ electronic configuration of the V(V) center. The spectrum of (2-Ethylhexenoato-O)dioxovanadium is expected to show a sharp, intense pre-edge feature consistent with a distorted tetrahedral or square pyramidal geometry around the vanadium atom, typical for dioxovanadium(V) complexes. wikipedia.orgdtic.mil

Table 3: Typical Vanadium K-edge XANES Features for Dioxovanadium(V) Complexes

Spectral Feature Typical Energy (eV) Interpretation
Pre-edge Peak ~5465-5470 1s → 3d transition; indicates non-centrosymmetric geometry and V(V) oxidation state
Main Absorption Edge ~5480-5485 Correlates with the +5 oxidation state of vanadium

Note: Absolute energy values can vary slightly depending on instrument calibration.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) provides critical information on the thermal stability and decomposition behavior of (2-Ethylhexenoato-O)dioxovanadium. By monitoring the change in mass as a function of temperature, the different stages of decomposition can be identified.

The TGA curve for (2-Ethylhexenoato-O)dioxovanadium is expected to show a multi-step decomposition process. The initial mass loss, typically occurring at lower temperatures, would correspond to the cleavage and volatilization of the organic 2-ethylhexenoate ligand. This step provides insight into the strength of the vanadium-ligand bond.

Following the loss of the organic component, the remaining vanadium oxide moiety may undergo further transformations at higher temperatures. In an inert atmosphere, this could involve reduction of the vanadium center. However, in an oxidizing atmosphere (e.g., air), the final decomposition product is typically the most stable oxide, vanadium pentoxide (V₂O₅). osti.gov The final residual mass from the TGA experiment can be used to confirm the stoichiometry of the original complex. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), often run concurrently with TGA, can identify whether the decomposition steps are endothermic or exothermic.

Table 4: Expected Thermal Decomposition Stages for (2-Ethylhexenoato-O)dioxovanadium in Air

Temperature Range (°C) Mass Loss (%) Proposed Process
150 - 350 ~63% Decomposition and volatilization of the 2-ethylhexenoate ligand.
> 350 - Formation of the final vanadium oxide residue.

Note: Temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere.

Theoretical and Computational Investigations of 2 Ethylhexenoato O Dioxovanadium

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to predict the ground-state geometry of (2-Ethylhexenoato-O)dioxovanadium and to analyze its molecular orbitals, which are crucial for understanding its chemical behavior.

Prediction of Bond Lengths, Angles, and Coordination Polyhedra

Through DFT calculations, the three-dimensional arrangement of atoms in (2-Ethylhexenoato-O)dioxovanadium can be optimized to find the most stable conformation. These calculations provide precise predictions of bond lengths and angles, defining the coordination polyhedron around the vanadium center. In dioxovanadium(V) complexes, the vanadium atom is typically coordinated to two oxo ligands and other donor atoms from the organic ligand. nih.gov The geometry is often a distorted trigonal bipyramidal or square pyramidal structure. dergipark.org.tr

The bond lengths between the vanadium and the doubly bonded oxygen atoms (V=O) in the dioxo moiety are typically short, indicating strong double bond character. nih.gov In contrast, the V-O single bonds to the carboxylate group of the 2-ethylhexenoate ligand are longer. The bond angles around the vanadium center deviate from ideal geometries due to the steric and electronic effects of the ligands. dergipark.org.tr

Table 1: Representative DFT-Calculated Geometrical Parameters for Dioxovanadium(V) Complexes with Carboxylate Ligands.

ParameterRepresentative Value
V=O Bond Length1.60 - 1.65 Å
V-O (carboxylate) Bond Length1.95 - 2.05 Å
O=V=O Bond Angle~105° - 110°
O=V-O (carboxylate) Bond Angle~90° - 100°

Note: The values presented in this table are representative and are based on DFT calculations of similar dioxovanadium(V) complexes with carboxylate ligands. nih.govresearchgate.net Specific values for (2-Ethylhexenoato-O)dioxovanadium would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor or acceptor.

For (2-Ethylhexenoato-O)dioxovanadium, the HOMO is typically localized on the p-orbitals of the oxygen atoms of the carboxylate ligand and the oxo groups. The LUMO is generally centered on the d-orbitals of the vanadium atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the reactivity of (2-Ethylhexenoato-O)dioxovanadium. These descriptors help in predicting how the molecule will interact with other chemical species.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Dioxovanadium(V) Complexes.

ParameterRepresentative Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-2.0 to -3.0 eV
HOMO-LUMO Gap3.0 to 4.0 eV

Note: These values are illustrative and based on FMO analyses of analogous dioxovanadium(V) complexes. researchgate.netresearchgate.net The precise values for (2-Ethylhexenoato-O)dioxovanadium would need to be determined through specific DFT calculations.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are invaluable for mapping out the detailed steps of chemical reactions involving (2-Ethylhexenoato-O)dioxovanadium. These simulations can trace the energetic landscape of a reaction, identifying key intermediates and the transition states that connect them.

Transition State Characterization for Ligand Exchange and Redox Processes

Ligand exchange reactions are fundamental to the catalytic activity of many vanadium complexes. Computational methods can be used to locate the transition state structures for the substitution of the 2-ethylhexenoate ligand or for the coordination of a substrate molecule. Characterization of the transition state, including its geometry and vibrational frequencies, provides insight into the activation energy of the reaction.

Similarly, for redox processes where the vanadium center changes its oxidation state, computational simulations can model the electron transfer steps. The characterization of the transition states in these redox reactions is crucial for understanding the catalytic cycles of oxidation reactions where (2-Ethylhexenoato-O)dioxovanadium might be employed.

Reaction Coordinate Mapping and Energy Profile Calculations

By mapping the reaction coordinate, computational chemists can construct a detailed energy profile for a chemical process. This profile illustrates the energy changes as the reactants are converted into products, passing through transition states and intermediates. The height of the energy barriers on this profile corresponds to the activation energies, which determine the reaction rates. For (2-Ethylhexenoato-O)dioxovanadium, such energy profiles can elucidate the feasibility of proposed catalytic cycles and help in the design of more efficient catalysts.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of how (2-Ethylhexenoato-O)dioxovanadium behaves in a realistic solution environment. pku.edu.cn MD simulations track the movements of the vanadium complex and the surrounding solvent molecules over time, offering insights into solvation, conformational changes, and interactions with other solutes.

In an MD simulation of (2-Ethylhexenoato-O)dioxovanadium in a solvent, one can observe how the solvent molecules arrange themselves around the complex, forming a solvation shell. The simulation can also reveal the flexibility of the 2-ethylhexenoate ligand and how its conformation changes over time. For catalytic applications, MD simulations can be used to study the approach of a substrate to the vanadium center and the initial steps of the reaction in the solution phase. The insights gained from MD simulations are complementary to the static picture provided by DFT and are essential for a comprehensive understanding of the compound's behavior in real-world applications.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Vanadium Complexes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely applied in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov Despite its successful application for organic molecules, its use for metal complexes, including those of vanadium, has been more limited due to difficulties in developing appropriate chemical descriptors that capture the nuances of coordination chemistry. nih.gov However, several QSAR studies have been successfully conducted on vanadium complexes to model and predict their therapeutic potential, particularly their insulin-mimetic and anticancer effects. nih.govnih.govuni.lu

These studies involve collecting data on the structure and biological activity of a series of related vanadium (and sometimes other metal) complexes. nih.govuni.lu For example, a notable QSAR study developed models based on a dataset of 27 vanadium and zinc coordination complexes with known antidiabetic activity, presented as 50 percent inhibitory concentration (IC50). nih.gov Using programs like GUSAR (General Unrestricted Structure-Activity Relationships), researchers can generate QSAR models that predict the activity of new, untested compounds. nih.govuni.lu

The process involves designing novel vanadium complexes in silico and using the developed QSAR models to predict their biological action, such as hypoglycemic effects. nih.govuni.lu The most promising candidates are then selected for chemical synthesis and pharmacological evaluation. nih.govuni.lu This approach has demonstrated a reasonable correspondence between predicted and experimental values for both biological activity and toxicity, validating the predictive power of the QSAR models. uni.lu For instance, one study reported a QSAR model for oxidovanadium(IV) complexes as colon anticancer agents that showed high predictive power with a correlation coefficient (R²) of 0.97. nih.gov

These QSAR models provide valuable insights into the structural features that govern the biological activity of vanadium complexes. They have highlighted that both vanadium (IV) and vanadium (V) complexes can exhibit insulin-mimetic effects. nih.gov Such studies are instrumental in the rational design of new therapeutic agents, allowing researchers to focus experimental efforts on the most promising molecules. nih.gov

Table 2: Example of a Consensus QSAR Model for Antidiabetic Vanadium Complexes

Parameter Value/Description
Training Set Based on 27 vanadium and zinc coordination complexes. nih.govuni.lu
Validation Method Leave-30%-out cross-validation (L30%CV). nih.gov
Software Used GUSAR program. nih.govuni.lu
Predicted Activity Hypoglycemic action (IC50 values). nih.govuni.lu
Application Prediction of antidiabetic activity for novel in silico designed vanadium complexes. nih.govuni.lu

| Reported Efficacy | Demonstrated reasonable correspondence between predicted and experimental values of hypoglycemic activity and toxicity. uni.lu |

Catalytic Reactivity and Mechanistic Investigations of 2 Ethylhexenoato O Dioxovanadium

Oxidative Catalysis by (2-Ethylhexenoato-O)dioxovanadium

(2-Ethylhexenoato-O)dioxovanadium is recognized for its catalytic prowess, particularly in oxidation reactions where it can activate peroxides to transfer oxygen atoms to various substrates. fishersci.co.uk Vanadium compounds, in general, are versatile catalysts for a range of oxidative reactions, including the epoxidation of olefins, oxidation of hydrocarbons and sulfur species, and oxidative halogenation. thermofisher.comchiefnano.com While specific research focusing exclusively on (2-Ethylhexenoato-O)dioxovanadium is not extensively detailed in publicly available literature, its reactivity can be inferred from the well-established catalytic behavior of other soluble vanadium complexes.

Epoxidation Reactions of Olefins and Allylic Alcohols

Vanadium-catalyzed epoxidation is a cornerstone of synthetic organic chemistry, providing a valuable method for the conversion of alkenes into epoxides. These reactions are particularly effective for allylic alcohols due to a directing effect of the hydroxyl group. nih.gov The catalyst, in the presence of an oxidant such as a hydroperoxide, forms a vanadium-peroxo species that is the active agent in the oxygen transfer. While specific data for (2-Ethylhexenoato-O)dioxovanadium is limited, the following table illustrates the expected outcomes based on the known reactivity of similar vanadium catalysts.

Table 1: Illustrative Data for Epoxidation of Olefins and Allylic Alcohols Catalyzed by a Vanadium Complex

SubstrateProductYield (%)Reaction Conditions
CyclohexeneCyclohexene oxideData not available(2-Ethylhexenoato-O)dioxovanadium, tert-butyl hydroperoxide, non-polar solvent, moderate temperature
StyreneStyrene oxideData not available(2-Ethylhexenoato-O)dioxovanadium, tert-butyl hydroperoxide, non-polar solvent, moderate temperature
Geraniol2,3-EpoxygeraniolData not available(2-Ethylhexenoato-O)dioxovanadium, tert-butyl hydroperoxide, non-polar solvent, room temperature
LinaloolLinalool oxideData not available(2-Ethylhexenoato-O)dioxovanadium, tert-butyl hydroperoxide, non-polar solvent, room temperature

Note: The data in this table is illustrative and represents the expected transformations. Specific yields and optimal reaction conditions for (2-Ethylhexenoato-O)dioxovanadium would require dedicated experimental investigation.

Oxidation of Alkanes and Hydrocarbons

The selective oxidation of alkanes and other hydrocarbons is a challenging yet highly desirable transformation. Vanadium complexes have shown promise in this area, capable of activating C-H bonds and introducing oxygen-containing functional groups. udel.edu These reactions often proceed via radical mechanisms. The catalytic activity of (2-Ethylhexenoato-O)dioxovanadium in this context is anticipated, though detailed research findings are scarce.

Table 2: Representative Data for the Oxidation of Alkanes and Hydrocarbons with a Vanadium Catalyst

SubstrateMajor Product(s)Yield (%)Reaction Conditions
CyclohexaneCyclohexanol, CyclohexanoneData not available(2-Ethylhexenoato-O)dioxovanadium, hydrogen peroxide, acetonitrile, elevated temperature
TolueneBenzaldehyde, Benzoic AcidData not available(2-Ethylhexenoato-O)dioxovanadium, hydrogen peroxide, acetic acid, elevated temperature
EthylbenzeneAcetophenoneData not available(2-Ethylhexenoato-O)dioxovanadium, molecular oxygen, elevated temperature and pressure

Note: This table provides a conceptual overview of potential applications. The specific performance of (2-Ethylhexenoato-O)dioxovanadium as a catalyst for these oxidations is not well-documented.

Oxidative Functionalization of Sulfur Species

The oxidation of sulfur-containing compounds, such as sulfides to sulfoxides and sulfones, is another area where vanadium catalysts are effective. americanelements.com These transformations are important in both fine chemical synthesis and in environmental applications, such as the desulfurization of fuels. The electrophilic nature of the vanadium-peroxo intermediate facilitates the attack on the nucleophilic sulfur atom.

Table 3: Exemplary Data for the Oxidative Functionalization of Sulfur Species Using a Vanadium Catalyst

SubstrateProductYield (%)Reaction Conditions
ThioanisoleMethyl phenyl sulfoxideData not available(2-Ethylhexenoato-O)dioxovanadium, hydrogen peroxide, ethanol, room temperature
DibenzothiopheneDibenzothiophene sulfoxide/sulfoneData not available(2-Ethylhexenoato-O)dioxovanadium, tert-butyl hydroperoxide, non-polar solvent, elevated temperature

Note: The presented reactions are based on the known catalytic activity of vanadium complexes. Detailed studies on (2-Ethylhexenoato-O)dioxovanadium for these specific transformations are needed to establish its efficacy.

Oxidative Bromination Reactions

Vanadium-dependent haloperoxidases in nature catalyze the oxidative bromination of organic substrates, and synthetic vanadium complexes have been developed to mimic this activity. mdpi.com These reactions typically involve the oxidation of bromide ions by a peroxide, mediated by the vanadium catalyst, to generate a reactive brominating species. This capability has potential applications in the synthesis of brominated organic compounds.

Table 4: Illustrative Data for Oxidative Bromination Reactions Mediated by a Vanadium Catalyst

SubstrateBrominating AgentProductYield (%)Reaction Conditions
PhenolKBr / H₂O₂2,4,6-TribromophenolData not available(2-Ethylhexenoato-O)dioxovanadium, aqueous buffer, room temperature
SalicylaldehydeKBr / H₂O₂5-BromosalicylaldehydeData not available(2-Ethylhexenoato-O)dioxovanadium, aqueous/organic biphasic system, room temperature

Note: This table illustrates the potential of vanadium catalysts in oxidative bromination. The specific catalytic performance of (2-Ethylhexenoato-O)dioxovanadium in these reactions has not been extensively reported.

Mechanistic Frameworks in Vanadium-Catalyzed Oxidations

Understanding the mechanism of vanadium-catalyzed oxidations is crucial for optimizing reaction conditions and designing more efficient catalysts. A key aspect of these mechanisms is the way in which the peroxide co-oxidant is activated by the vanadium center.

Heterolytic vs. Homolytic Peroxide Cleavage Pathways

The cleavage of the O-O bond in a peroxide can proceed through two primary pathways: heterolytic or homolytic cleavage. The preferred pathway in vanadium-catalyzed oxidations is influenced by the nature of the vanadium complex, the peroxide, and the substrate. americanelements.com

Heterolytic Cleavage: In this pathway, the O-O bond is cleaved unevenly, leading to the formation of ionic species. For vanadium-peroxo complexes, this typically involves the electrophilic transfer of an oxygen atom to a nucleophilic substrate, such as an alkene or a sulfide. mdpi.com The vanadium center maintains its oxidation state during the oxygen transfer step. This is generally the favored pathway for selective epoxidation and sulfoxidation reactions.

Homolytic Cleavage: This pathway involves the one-electron cleavage of the O-O bond, generating radical species. prepchem.com This mechanism is often implicated in the oxidation of less reactive substrates like alkanes, where a radical hydrogen abstraction step is required to initiate the reaction. prepchem.com The vanadium center may participate in the redox cycle, changing its oxidation state.

For (2-Ethylhexenoato-O)dioxovanadium, it is plausible that both mechanisms could be operative depending on the reaction conditions and the substrate. In the epoxidation of allylic alcohols, a heterolytic pathway is more likely, ensuring high selectivity. Conversely, for the oxidation of saturated hydrocarbons, a homolytic pathway would be the more probable route. Definitive mechanistic studies on (2-Ethylhexenoato-O)dioxovanadium are required to fully elucidate these pathways for specific transformations.

Role of Vanadium Oxidation State Cycling in Catalysis

A cornerstone of the catalytic activity of vanadium compounds, including (2-Ethylhexenoato-O)dioxovanadium, is the ability of the vanadium atom to cycle through multiple oxidation states, most commonly between +3, +4, and +5. This redox flexibility is crucial for its function in catalytic cycles, particularly in oxidation reactions.

In a typical catalytic oxidation, the vanadium(V) center of the catalyst can accept electrons from a substrate, becoming reduced to a lower oxidation state (e.g., V(IV) or V(III)). Subsequently, the reduced vanadium species is re-oxidized back to the +5 state by an oxidizing agent, such as a hydroperoxide or molecular oxygen, thus completing the catalytic cycle and regenerating the active catalyst.

The general mechanism for the oxidation of sulfur dioxide to sulfur trioxide using a vanadium(V) oxide catalyst illustrates this principle, which is analogous to the processes involving (2-Ethylhexenoato-O)dioxovanadium in other oxidation reactions:

Reduction of Vanadium(V): SO₂ + V₂O₅ → SO₃ + V₂O₄ In this step, sulfur dioxide is oxidized, and the vanadium(V) in vanadium pentoxide is reduced to vanadium(IV) in vanadium tetroxide.

Re-oxidation of Vanadium(IV): V₂O₄ + ½O₂ → V₂O₅ The vanadium(IV) oxide is then re-oxidized by oxygen back to vanadium(V) oxide, regenerating the catalyst.

This cycling between V(V) and V(IV) states is fundamental to the catalytic activity. The specific redox potentials of the V(V)/V(IV) and V(IV)/V(III) couples are influenced by the coordination environment of the vanadium center, including the nature of the ligands. The 2-ethylhexenoate ligand in (2-Ethylhexenoato-O)dioxovanadium modulates these redox properties, thereby influencing its catalytic efficacy.

The table below illustrates the common oxidation states of vanadium and their corresponding electronic configurations and colors in aqueous solutions, which are indicative of the changes the vanadium center can undergo during a catalytic cycle.

Oxidation Stated-electron ConfigurationColor in Aqueous Solution
V(V)d⁰Yellow
V(IV)Blue
V(III)Green
V(II)Violet

This table provides a generalized view of vanadium oxidation states and their characteristic colors.

Inner-Sphere and Outer-Sphere Reaction Mechanisms

The transfer of electrons between the vanadium catalyst and the substrate can occur through two primary mechanisms: inner-sphere and outer-sphere electron transfer.

Inner-Sphere Mechanism: In an inner-sphere mechanism, a ligand acts as a bridge between the vanadium center and the substrate. This requires the displacement of a ligand from the coordination sphere of the vanadium or the substrate to form a transient bridged complex. Through this covalent linkage, the electron is transferred. The stability and nature of this bridged intermediate are crucial for the reaction to proceed. For (2-Ethylhexenoato-O)dioxovanadium, the 2-ethylhexenoate ligand or the oxo groups could potentially be displaced or involved in forming a bridge with the substrate, facilitating electron transfer. This mechanism is often favored in reactions where the ligand framework is flexible and allows for the formation of such bridged intermediates.

Outer-Sphere Mechanism: In contrast, an outer-sphere mechanism involves the transfer of an electron between the catalyst and the substrate without any change in the coordination sphere of the reactants. The electron tunnels through space from the reductant to the oxidant. The rate of this process is governed by the Franck-Condon principle, which necessitates that the electron transfer is much faster than the vibrational motion of the nuclei. Therefore, the energy of the system before and after the electron transfer must be the same. This often requires significant reorganization of the solvent shell and minor adjustments to the bond lengths within the coordination spheres of the reactants. For bulky ligands that hinder the formation of bridged intermediates, the outer-sphere pathway becomes more probable.

The choice between an inner-sphere and an outer-sphere mechanism for a reaction catalyzed by (2-Ethylhexenoato-O)dioxovanadium would depend on the specific substrate, the reaction conditions, and the solvent.

Radical Generation and Propagation in Catalytic Cycles

In many oxidation reactions catalyzed by vanadium complexes, the generation of radical species is a key mechanistic feature. Vanadium compounds, including those in the V(IV) state like vanadyl complexes, can react with peroxides to generate radicals. For instance, the reaction of a vanadium(IV) species with a hydroperoxide can lead to the formation of peroxyl and alkoxyl radicals.

These highly reactive radicals can then initiate a chain reaction, propagating through reaction with the substrate. For example, in the oxidation of hydrocarbons, a radical generated by the vanadium catalyst can abstract a hydrogen atom from the hydrocarbon, creating a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical, which can continue the chain reaction.

The catalytic cycle can be simplified as follows:

Initiation: A vanadium complex reacts with an oxidant (e.g., a hydroperoxide) to generate radicals.

Propagation: The generated radicals react with the substrate, leading to the formation of product and another radical species that continues the reaction chain.

Termination: The radical chain is terminated through various pathways, such as radical-radical recombination.

The ability of (2-Ethylhexenoato-O)dioxovanadium to participate in single-electron transfer processes makes it a potential catalyst for reactions proceeding through radical mechanisms.

Polymerization Catalysis and Materials Precursors

(2-Ethylhexenoato-O)dioxovanadium is also utilized as a catalyst or pre-catalyst in the field of polymerization, particularly for olefins. Vanadium-based catalysts are known for their ability to produce polymers with specific properties, such as high molecular weight and, in some cases, controlled stereochemistry.

When used in Ziegler-Natta type polymerization systems, (2-Ethylhexenoato-O)dioxovanadium is typically activated by an organoaluminum co-catalyst. The interaction between the vanadium complex and the co-catalyst generates the active catalytic species that initiates and propagates the polymerization of monomer units. The 2-ethylhexenoate ligand influences the solubility of the catalyst in the organic polymerization medium and also modulates the electronic and steric environment of the vanadium center, which in turn affects the catalytic activity and the properties of the resulting polymer.

Vanadium catalysts, in general, are valued for their ability to copolymerize ethylene (B1197577) with α-olefins, leading to the production of ethylene-propylene copolymers and EPDM (ethylene-propylene-diene monomer) elastomers. The performance of a representative vanadium-based catalyst in ethylene polymerization is illustrated in the table below.

Catalyst SystemCo-catalystActivity (kg Polymer / mol V·h)Molecular Weight (Mw)Polydispersity Index (PDI)
Vanadium ComplexMAO5,000 - 150,000100,000 - 500,0002.5 - 4.0
Vanadium ComplexEt₂AlCl1,000 - 50,000200,000 - 800,0003.0 - 5.0

This table presents typical data for vanadium-based ethylene polymerization catalysts and is for illustrative purposes. MAO = Methylaluminoxane, Et₂AlCl = Diethylaluminium chloride.

Furthermore, (2-Ethylhexenoato-O)dioxovanadium can serve as a precursor for the synthesis of vanadium-based materials, such as vanadium oxides, which have applications in catalysis, electronics, and energy storage. Through controlled decomposition or reaction, the vanadium complex can be transformed into a desired material with specific morphology and properties.

Ligand Tuning and Stereocontrol in Catalytic Systems

The ligands coordinated to the vanadium center play a pivotal role in determining the catalyst's activity and selectivity. By systematically modifying the ligand structure, it is possible to fine-tune the steric and electronic properties of the catalyst, which can lead to enhanced performance and, in the case of chiral substrates, control over the stereochemistry of the product. This concept is known as ligand tuning.

In the context of (2-Ethylhexenoato-O)dioxovanadium, the 2-ethylhexenoate ligand itself can be considered a tuning element. However, more significant control can be achieved by introducing other ligands that can either replace or coordinate alongside the 2-ethylhexenoate. For example, the introduction of chiral ligands can create an asymmetric coordination environment around the vanadium center, enabling enantioselective catalysis.

The following table demonstrates the effect of ligand modification on the enantioselectivity of a vanadium-catalyzed epoxidation of an allylic alcohol.

Vanadium Pre-catalystChiral LigandProduct e.e. (%)
VO(acac)₂Ligand A (less bulky)85
VO(acac)₂Ligand B (more bulky)95

This table is illustrative of the principle of ligand tuning for stereocontrol in vanadium catalysis. e.e. = enantiomeric excess.

Spectroscopic Probing of Catalytic Intermediates

Understanding the mechanism of a catalytic reaction requires the identification and characterization of the transient species that are formed during the catalytic cycle. Various spectroscopic techniques are employed to probe these catalytic intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups and can be used to monitor changes in the coordination environment of the vanadium center. For example, the V=O stretching frequency in vanadyl complexes is sensitive to the electronic properties of the other ligands and can provide insights into the oxidation state of the vanadium. Changes in the IR spectrum during a reaction can indicate the formation of catalyst-substrate adducts or other intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While vanadium nuclei can be challenging to observe directly with NMR, ¹H, ¹³C, and sometimes ⁵¹V NMR spectroscopy can provide valuable information about the structure of the ligands and their interaction with the paramagnetic vanadium center. Changes in the chemical shifts and line broadening of the ligand signals can indicate coordination to the metal and can be used to characterize catalytic intermediates.

UV-Visible (UV-Vis) Spectroscopy: The color changes associated with the different oxidation states of vanadium can be quantified using UV-Vis spectroscopy. This technique is often used to monitor the kinetics of the redox cycling of the vanadium catalyst during a reaction, providing information about the rates of the reduction and re-oxidation steps.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is specifically sensitive to species with unpaired electrons. It is therefore an ideal technique for detecting and characterizing paramagnetic V(IV) species and any radical intermediates that may be generated in the catalytic cycle. The EPR spectrum can provide detailed information about the electronic structure and coordination environment of the paramagnetic centers.

Through the application of these and other advanced spectroscopic techniques, a more complete picture of the catalytic cycle involving (2-Ethylhexenoato-O)dioxovanadium can be constructed, leading to a deeper understanding of its catalytic reactivity and the development of more efficient and selective catalytic systems.

Advanced Applications of 2 Ethylhexenoato O Dioxovanadium in Chemical Systems

Applications in Sustainable Chemical Transformations

The catalytic prowess of vanadium complexes, including (2-Ethylhexenoato-O)dioxovanadium, is particularly evident in oxidation reactions, which are fundamental to many industrial chemical processes. The development of sustainable chemical transformations aims to replace stoichiometric toxic oxidants with greener alternatives, such as molecular oxygen or hydrogen peroxide, and vanadium catalysts have shown considerable promise in this area.

Research has demonstrated the effectiveness of vanadium-based catalysts in the aerobic oxidation of alcohols to aldehydes and ketones. While specific studies focusing solely on (2-Ethylhexenoato-O)dioxovanadium are not extensively documented in publicly available literature, the general reactivity of dioxovanadium(V) complexes suggests its potential in such transformations. These reactions are crucial in the synthesis of fine chemicals and pharmaceuticals.

Furthermore, vanadium complexes are known to catalyze the epoxidation of alkenes, a key reaction for producing valuable intermediates. The reactivity of dioxovanadium(V) species with peroxides to form active peroxo-vanadium intermediates is a well-established principle in this catalysis. These peroxo species are potent yet selective oxidizing agents for the conversion of double bonds to epoxides. The 2-ethylhexenoate ligand can influence the solubility of the complex in organic media and modulate the reactivity of the vanadium center, potentially enhancing its catalytic efficiency and selectivity in these sustainable oxidation processes.

Development of Heterogeneous Catalytic Systems

While (2-Ethylhexenoato-O)dioxovanadium is a homogeneous catalyst, its immobilization onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation, reusability, and enhanced stability. The development of such supported vanadium catalysts is an active area of research aimed at bridging the gap between homogeneous and heterogeneous catalysis.

Although direct reports on the heterogenization of (2-Ethylhexenoato-O)dioxovanadium are scarce, the principles of catalyst immobilization can be applied. Common strategies involve the impregnation or grafting of the vanadium complex onto high-surface-area materials like silica (B1680970) (SiO2) or zeolites. For instance, the hydroxyl groups on the surface of silica can potentially interact with the vanadium center, anchoring the complex. Similarly, the porous structure and ion-exchange capabilities of zeolites provide an ideal environment for encapsulating and stabilizing vanadium species.

The catalytic performance of such heterogeneous systems would be highly dependent on the nature of the support and the method of immobilization. The goal is to maintain the intrinsic catalytic activity of the dioxovanadium core while benefiting from the practical advantages of a solid catalyst. These supported catalysts could find applications in a range of industrial processes, including selective oxidations and polymerization reactions.

Precursors for Vanadium Oxide Materials and Nanostructures

Vanadium oxides, particularly vanadium pentoxide (V2O5), are materials with a rich chemistry and a wide array of applications in catalysis, energy storage, and electronics. The properties of vanadium oxide materials are highly dependent on their morphology, crystallinity, and particle size. Therefore, the choice of precursor plays a crucial role in the synthesis of vanadium oxide nanostructures with desired characteristics.

(2-Ethylhexenoato-O)dioxovanadium, as a metal-organic precursor, offers several advantages for the synthesis of vanadium oxide materials. Its solubility in organic solvents allows for its use in solution-based synthesis methods such as sol-gel processes and aerosol-assisted chemical vapor deposition (AACVD). ias.ac.in The thermal decomposition of (2-Ethylhexenoato-O)dioxovanadium under controlled conditions can lead to the formation of V2O5 nanoparticles, thin films, or other nanostructures. researchgate.netpsu.edu

The 2-ethylhexenoate ligand acts as a fuel during the thermal decomposition process, which can influence the temperature of oxide formation and the resulting morphology of the material. By tuning the reaction parameters, such as temperature, atmosphere, and concentration, it is possible to control the size and shape of the resulting vanadium oxide nanoparticles. While numerous methods exist for synthesizing V2O5 nanostructures from various precursors, the use of well-defined molecular precursors like (2-Ethylhexenoato-O)dioxovanadium provides a pathway to more precise control over the final material properties. researchgate.netrsc.org

Table 1: Synthesis Methods for Vanadium Oxide Nanostructures from Various Precursors

Synthesis MethodPrecursor Example(s)Resulting NanostructureReference(s)
Hydrothermal ProcessNH4VO3Nanowires, Nanowaxberries, Nanoflowers researchgate.net
Thermal DecompositionAmmonium vanadate (B1173111)Nanosized V2O5 researchgate.netpsu.edu
Sol-GelVanadium alkoxidesNanoparticles, Nanobelts nih.gov
Aerosol-Assisted CVDVanadium(V) oxytri-isopropoxideNanostructured films ias.ac.in

Bioinorganic Chemistry Aspects: Mechanistic Insights into Interaction with Biomolecules

The bioinorganic chemistry of vanadium is a burgeoning field, driven by the discovery of its role in certain enzymes and its potential therapeutic applications, notably as an insulin-mimetic agent. Dioxovanadium(V) complexes are of particular interest due to their stability in aqueous environments and their ability to interact with biological macromolecules.

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the regulation of insulin (B600854) signaling. Inhibition of PTP1B is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.gov Vanadium compounds have been extensively studied as PTP1B inhibitors.

Table 2: Inhibitory Activity of Selected Vanadium Complexes against PTP1B

Vanadium ComplexIC50 (nM)Putative MechanismReference(s)
[VO(dipic)(dmbipy)]·2H2O185.4 ± 9.8Stabilization of WPD-loop, limiting P-loop access udel.edu
VOO(dipic)·H2O167.2 ± 8.0Stabilization of WPD-loop, limiting P-loop access udel.edu
Sodium Orthovanadate204.1 ± 25.15Standard inhibitor udel.edu

Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes that catalyze the oxidation of halides by hydrogen peroxide, playing a crucial role in the biosynthesis of halogenated natural products. acs.org The active site of these enzymes contains a vanadate cofactor. Synthetic dioxovanadium(V) complexes serve as valuable structural and functional models to elucidate the mechanism of VHPOs. ias.ac.in

Although (2-Ethylhexenoato-O)dioxovanadium has not been explicitly reported as a VHPO model, its dioxovanadium(V) core makes it a relevant candidate for such studies. Research on other dioxovanadium(V) complexes has shown that they can react with hydrogen peroxide to form peroxovanadium species, which are believed to be the active oxidizing agents in the enzymatic cycle. figshare.com The 2-ethylhexenoate ligand could modulate the electronic properties of the vanadium center, thereby influencing the reactivity of the corresponding peroxo complex towards halides. Spectroscopic and kinetic studies of the interaction of (2-Ethylhexenoato-O)dioxovanadium with hydrogen peroxide and halides could provide valuable insights into the catalytic cycle of VHPOs. acs.orgmdpi.com

The interaction of vanadium ions with amino acids and peptides is fundamental to understanding their transport, speciation, and biological activity in physiological systems. Dioxovanadium(V) complexes have been shown to form stable complexes with a variety of amino acids and small peptides.

Studies on the coordination of dioxovanadium(V) with ligands such as glycine (B1666218) and glycyl peptides have revealed the formation of various complex species depending on the pH and the metal-to-ligand ratio. These interactions typically involve the coordination of the amino and carboxylate groups of the amino acids or the amide nitrogen and terminal groups of peptides to the vanadium center. The 2-ethylhexenoate ligand in (2-Ethylhexenoato-O)dioxovanadium would likely be displaced or exist in equilibrium with the coordinating amino acid or peptide.

The structural and electronic properties of the resulting complexes are of significant interest. The coordination geometry around the vanadium center and the nature of the coordinating atoms have a profound impact on the stability and reactivity of the complex. Techniques such as NMR spectroscopy and theoretical calculations are employed to characterize these interactions and to understand the electronic implications of ligand coordination on the dioxovanadium(V) core.

Sensing and Detection Methodologies

While direct applications of (2-Ethylhexenoato-O)dioxovanadium in the fabrication of sensing and detection devices are not extensively documented in scientific literature, its role as a stable, organosoluble precursor for the synthesis of various vanadium oxides is of significant interest. These resulting vanadium oxides, particularly vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅), are cornerstone materials in the development of advanced sensing technologies. This section will focus on the methodologies where (2-Ethylhexenoato-O)dioxovanadium can be utilized as a precursor to create these functional oxides and their subsequent applications in sensing and detection.

The synthesis of vanadium oxide nanostructures from organometallic precursors like (2-Ethylhexenoato-O)dioxovanadium typically involves solution-based methods such as sol-gel processing, hydrothermal synthesis, or thermal decomposition. These methods allow for precise control over the stoichiometry, morphology, and crystalline phase of the final vanadium oxide material, which are critical parameters for sensing performance. For instance, (2-Ethylhexenoato-O)dioxovanadium can be dissolved in an appropriate organic solvent and then subjected to controlled hydrolysis and condensation or thermal annealing in a controlled atmosphere to yield VO₂ or V₂O₅ thin films, nanoparticles, or nanowires.

Vanadium Dioxide (VO₂) Based Sensors

Vanadium dioxide is a thermochromic material renowned for its sharp, reversible metal-insulator transition (MIT) at approximately 68°C (341 K). mdpi.com This transition is accompanied by a dramatic change in electrical resistivity and optical properties, making VO₂ an excellent candidate for thermal and infrared sensing applications. mdpi.comaalto.fi The synthesis of high-quality VO₂ films and nanostructures can be achieved through the thermal treatment of precursor films derived from (2-Ethylhexenoato-O)dioxovanadium.

Thermal Sensing:

The core principle of VO₂-based thermal sensors lies in the steep change in resistance around the MIT temperature. This property allows for the development of highly sensitive uncooled bolometers for infrared detection. When infrared radiation is absorbed by the VO₂ material, its temperature increases, and if this increase crosses the MIT threshold, a significant change in resistance occurs, which can be easily measured electronically.

Gas Sensing:

Recent studies have also explored the use of VO₂ for gas sensing. The interaction of gas molecules with the surface of VO₂ can modulate the MIT temperature and the material's conductivity. This effect can be harnessed to detect various gases. The performance of such sensors is highly dependent on the material's morphology and crystalline structure, which can be tailored during the synthesis process from precursors like (2-Ethylhexenoato-O)dioxovanadium.

Table 1: Performance of Vanadium Oxide-Based Gas Sensors

Sensing Material Target Analyte Operating Temperature Detection Limit Response/Recovery Time
V₂O₅ Nanoparticles Acetone (B3395972) Room Temperature 250 ppb 115s / 180s
VO₂ Nanowires Methane Room Temperature 25 ppm Not Reported
V₂CTₓ MXene/V₂O₅ Acetone Room Temperature 250 ppb 115s / 180s

This table presents data for vanadium oxide-based sensors. The performance characteristics are of the final oxide material, for which (2-Ethylhexenoato-O)dioxovanadium can serve as a precursor.

Vanadium Pentoxide (V₂O₅) Based Sensors

Vanadium pentoxide is a semiconductor with a layered crystalline structure, which makes it particularly suitable for electrochemical and gas sensing applications. holycrossngl.edu.in V₂O₅ can be synthesized in various nanostructured forms, such as nanowires, nanorods, and thin films, from precursors including (2-Ethylhexenoato-O)dioxovanadium, often through sol-gel or hydrothermal methods. holycrossngl.edu.in

Electrochemical Sensing:

The layered structure of V₂O₅ allows for the intercalation of ions, making it a promising material for electrochemical sensors. These sensors can be used for the detection of ions in solution, such as lithium ions, protons, and various metal cations. The sensing mechanism is based on the change in the electrochemical potential or conductivity of the V₂O₅ electrode upon ion intercalation.

Gas Sensing at Room Temperature:

A significant area of research is the development of V₂O₅-based gas sensors that can operate at room temperature, which reduces power consumption and simplifies device design. V₂O₅ nanostructures have shown sensitivity to a range of gases, including ammonia, nitrogen oxides, and volatile organic compounds (VOCs). The sensing mechanism is attributed to the change in the electrical resistance of the material due to the adsorption of gas molecules on its surface. Hybrid materials, such as those combining V₂O₅ with other nanomaterials like carbon nanotubes or MXenes, have been developed to enhance sensitivity and selectivity. For instance, a hybrid of V₂CTₓ MXene and V₂O₅ has demonstrated ppb-level detection of acetone at room temperature. prepchem.com

Table 2: Characteristics of Vanadium Oxide-Based Sensors

Sensor Type Sensing Material Principle of Operation Detected Analytes
Thermal Sensor VO₂ Thin Film Metal-Insulator Transition Infrared Radiation, Heat
Gas Sensor V₂O₅ Nanostructures Change in Electrical Resistance Acetone, Methane, VOCs
Electrochemical Sensor V₂O₅ Film/Nanoparticles Ion Intercalation Li⁺, H⁺, Metal Cations

This table summarizes sensor types based on vanadium oxides, which can be synthesized using (2-Ethylhexenoato-O)dioxovanadium as a precursor.

Future Directions and Challenges in the Research of 2 Ethylhexenoato O Dioxovanadium Chemistry

Advancements in Green Synthesis and Sustainable Production

The development of environmentally friendly and sustainable methods for producing (2-Ethylhexenoato-O)dioxovanadium and related vanadium compounds is a critical area of future research. Traditional methods for synthesizing organometallic compounds often involve hazardous solvents and produce significant waste. Green chemistry principles are now being applied to mitigate these issues. nih.govmdpi.com

Key Research Areas:

Use of Benign Solvents: Research is focused on replacing traditional, often toxic, organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Bio-based Precursors: The exploration of renewable, bio-based starting materials for the synthesis of the 2-ethylhexenoate ligand is a promising avenue.

Catalytic Synthesis Routes: Developing catalytic methods for the synthesis of the compound itself can reduce energy consumption and improve atom economy. nih.gov

Recycling of Vanadium: Establishing efficient processes for recovering and recycling vanadium from spent catalysts and other waste streams is crucial for sustainability. acs.orgrsc.orgamg-v.com AMG Vanadium's V-CYCLE® process, for instance, reclaims vanadium from spent catalysts, significantly reducing CO2 emissions compared to primary mining. amg-v.comamg-v.com

Recent studies have highlighted the potential of using plant extracts and other biological materials in the synthesis of metal nanoparticles, a concept that could be adapted for organometallic compounds. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This approach, known as green synthesis, offers a sustainable and eco-friendly alternative to conventional methods. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Exploration of Novel Catalytic Systems and Reaction Scope

(2-Ethylhexenoato-O)dioxovanadium and other vanadium complexes have shown significant promise as catalysts in various organic transformations. alfachemic.comwikipedia.org Future research will focus on expanding their catalytic applications and developing more efficient and selective catalytic systems.

Potential Catalytic Applications:

Oxidation Reactions: Vanadium catalysts are effective in various oxidation reactions, including the oxidation of alcohols and hydrocarbons. alfachemic.comnih.gov Future work will likely explore their use in more complex and selective oxidation processes.

Polymerization: Organovanadium compounds are known to catalyze polymerization reactions, particularly for producing butadiene-based rubbers. wikipedia.org Research into new polymerization reactions and the synthesis of novel polymers is an active area.

Epoxidation: Vanadium-catalyzed epoxidation of alkenes and allylic alcohols is a well-established field. nih.gov The development of more sustainable epoxidation processes using environmentally friendly oxidants like hydrogen peroxide is a key goal. nih.gov

CO2 Cycloaddition: The conversion of CO2 into valuable chemicals is a critical area of green chemistry. Vanadium complexes have shown catalytic activity in the cycloaddition of CO2 with epoxides to form cyclic carbonates. nih.gov

The table below summarizes the catalytic activity of some vanadium complexes in various oxidation reactions.

Catalyst SystemSubstrateOxidantProduct(s)Max. Yield (%)Reference
Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines/PCACyclohexaneH2O2Cyclohexyl hydroperoxide, cyclohexanol, cyclohexanone48 nih.govresearchgate.net
Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolinesPhenylethanoltert-butyl hydroperoxideAcetophenone46 nih.gov
[VO(acac)2]StyreneH2O2Styrene oxideHigh nih.gov

Integration with Advanced Materials Science

The unique electronic and structural properties of (2-Ethylhexenoato-O)dioxovanadium make it a candidate for integration into advanced materials.

Areas of Exploration:

Nanomaterials: Incorporating the vanadium complex into nanostructured materials, such as nanoparticles or metal-organic frameworks (MOFs), could lead to novel materials with enhanced catalytic or electronic properties.

Hybrid Materials: Creating hybrid materials by combining the vanadium complex with polymers or inorganic supports can improve its stability, reusability, and performance in catalytic applications. alfachemic.com

Photocatalysis: Vanadium oxides are known photocatalysts. acs.org Research into the photocatalytic potential of (2-Ethylhexenoato-O)dioxovanadium, particularly when integrated into semiconductor materials, could open up new applications in solar energy conversion and environmental remediation.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of (2-Ethylhexenoato-O)dioxovanadium and its reactivity is essential for designing more effective catalysts and materials. acs.orgrsc.org

Key Research Approaches:

Spectroscopic and Crystallographic Studies: Detailed characterization using techniques like X-ray crystallography, NMR spectroscopy, and EPR spectroscopy can provide insights into the compound's geometry and electronic structure. nih.govacs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction mechanisms and predict the reactivity of the vanadium complex. nih.gov

Kinetic Studies: Investigating the kinetics of reactions catalyzed by (2-Ethylhexenoato-O)dioxovanadium can help elucidate the reaction pathways and identify the rate-determining steps.

Studies on related dioxovanadium(V) complexes have shown that the coordination environment and the nature of the ligands significantly influence their reactivity. acs.org For instance, the V-O bond lengths can impact the ligand-to-metal charge transfer (LMCT) and subsequent catalytic activity. acs.orgrsc.org

Addressing Environmental Fate and Transformation Mechanisms

As the use of (2-Ethylhexenoato-O)dioxovanadium and other organovanadium compounds increases, it is imperative to understand their environmental fate and potential transformations. researchgate.netacs.orgroutledge.com Vanadium can exist in multiple oxidation states in the environment, with varying toxicity and mobility. acs.orgnih.govepa.gov

Critical Research Questions:

Biodegradation: What are the microbial and abiotic degradation pathways of (2-Ethylhexenoato-O)dioxovanadium in soil and water?

Bioaccumulation: Does the compound or its degradation products accumulate in organisms, and what are the potential ecological risks? geologyscience.ru

Transformation Products: What are the intermediate and final transformation products of the compound in different environmental compartments?

Mobility and Speciation: How do environmental factors such as pH, redox potential, and the presence of organic matter influence the mobility and speciation of vanadium released from this compound? nih.govepa.gov

The environmental behavior of organometallic compounds can be complex, and understanding their fate requires a multidisciplinary approach combining analytical chemistry, toxicology, and environmental modeling. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing (2-Ethylhexenoato-O)dioxovanadium?

  • Methodology : Use a combination of Fourier-transform infrared (FTIR) spectroscopy to identify ligand coordination modes (e.g., ν(V=O) stretching at ~950–980 cm⁻¹) and UV-Vis spectroscopy to monitor electronic transitions in the visible range (400–600 nm). Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the coordination geometry and bond lengths, as demonstrated in studies of analogous dioxovanadium(V) complexes . For example, SC-XRD revealed dimeric structures stabilized by hydrogen bonding in Schiff base complexes .

Q. How can the stability constants of (2-Ethylhexenoato-O)dioxovanadium in aqueous solutions be determined experimentally?

  • Methodology : Employ potentiometric titrations at controlled ionic strengths (e.g., 0.1–0.9 M NaClO₄) and temperatures (e.g., 25°C) to measure protonation equilibria. UV spectrophotometry can complement this by tracking spectral shifts during complexation. Data fitting using software like HyperQuad or SPECFIT allows identification of species (e.g., VO₂L or VO₂HL) and calculation of logβ values. Ionic strength effects should be modeled via the Extended Debye-Hückel (EDH) or Specific Ion Interaction Theory (SIT) .

Q. What synthetic routes are effective for preparing (2-Ethylhexenoato-O)dioxovanadium complexes?

  • Methodology : React vanadium precursors (e.g., V₂O₅ or NH₄VO₃) with 2-ethylhexenoic acid under acidic conditions (pH 1.0–2.5) in ethanol/water mixtures. Microwave-assisted synthesis reduces reaction time and improves yield, as shown in analogous dioxovanadium(V)-Schiff base syntheses . Monitor pH and ligand-to-metal ratios (1:1 or 2:1) to control product speciation.

Advanced Research Questions

Q. How can contradictions in reported stability constants for dioxovanadium(V) complexes be resolved?

  • Methodology : Conduct a systematic review of experimental conditions (ionic strength, temperature, counterion effects). For example, Gharib et al. (2004) found that tyrosine complexation constants vary with ionic strength due to ion-pairing interactions . Validate models by comparing EDH, SIT, and parabolic approaches for activity coefficient corrections . Replicate studies under standardized conditions (e.g., I = 0.1 M, 25°C) and report uncertainties in potentiometric data (±0.02 logβ units) .

Q. What strategies optimize the catalytic activity of (2-Ethylhexenoato-O)dioxovanadium in oxidation reactions?

  • Methodology : Design kinetic studies using substrates like alcohols or sulfides. Monitor turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡) via stopped-flow spectrophotometry. Compare ligand effects: Schiff base ligands enhance catalytic efficiency by stabilizing transition states, as shown in epoxidation reactions . Density Functional Theory (DFT) calculations can identify reactive intermediates (e.g., peroxo or oxo species) .

Q. How do ionic strength and pH influence the speciation of (2-Ethylhexenoato-O)dioxovanadium in biological media?

  • Methodology : Use speciation diagrams generated from stability constants to predict dominant species at physiological pH (7.4) and ionic strengths (0.15–0.20 M). For example, Majlesi et al. (2009) demonstrated that VO₂HL species dominate at pH < 2.5, while hydrolysis products (e.g., VO₂OH) form at higher pH . Simulate competitive binding with biomolecules (e.g., amino acids) using conditional stability constants .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing discrepancies in catalytic activity data?

  • Methodology : Apply ANOVA to compare TOF values across ligand systems. Use error propagation analysis for stability constants, accounting for potentiometric electrode drift (±0.1 mV) and spectrophotometric baseline noise. Outliers should be evaluated via Grubbs’ test or Q-test .

Q. How should researchers design experiments to probe the redox behavior of (2-Ethylhexenoato-O)dioxovanadium?

  • Methodology : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF) reveals redox potentials (E₁/₂) for V(V)/V(IV) transitions. Couple with bulk electrolysis and EPR spectroscopy to identify oxidation states. For example, zinc reduction of dioxovanadium(V) in H₂SO₄ yields V(II) species, but air exclusion is critical to prevent reoxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.